molecular formula C20H20NO2- B13804369 4-Cyanophenyl-4'-hexylbenzoate

4-Cyanophenyl-4'-hexylbenzoate

Cat. No.: B13804369
M. Wt: 306.4 g/mol
InChI Key: RYWWOUOVFDDUJX-UHFFFAOYSA-M
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Description

It has a molecular formula of C20H21NO2 and a molecular weight of 307.39 g/mol . This compound is widely used in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl-4’-hexylbenzoate typically involves the esterification of 4-cyanophenol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .

Industrial Production Methods: In industrial settings, the production of 4-Cyanophenyl-4’-hexylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl-4’-hexylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-Cyanophenyl-4’-hexylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex liquid crystalline materials.

    Biology: Employed in the study of cell membrane dynamics due to its liquid crystalline properties.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of 4-Cyanophenyl-4’-hexylbenzoate is primarily related to its liquid crystalline nature. The compound can align in specific orientations under the influence of electric or magnetic fields, making it useful in display technologies. At the molecular level, it interacts with other liquid crystalline molecules to form ordered structures that can modulate light and other electromagnetic waves .

Comparison with Similar Compounds

  • 4-Cyanophenyl-4’-octylbenzoate
  • 4-(Octyloxy)benzoic acid 4-cyanophenyl ester
  • 4-(4-Cyanophenoxy)benzoic acid

Comparison: Compared to its analogs, 4-Cyanophenyl-4’-hexylbenzoate has a unique balance of hydrophobic and hydrophilic properties due to its hexyl chain and cyano group. This balance makes it particularly effective in forming stable liquid crystalline phases, which is crucial for its applications in LCDs and other optoelectronic devices .

Properties

Molecular Formula

C20H20NO2-

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-cyanophenyl)-4-hexylbenzoate

InChI

InChI=1S/C20H21NO2/c1-2-3-4-5-6-15-9-12-18(20(22)23)19(13-15)17-10-7-16(14-21)8-11-17/h7-13H,2-6H2,1H3,(H,22,23)/p-1

InChI Key

RYWWOUOVFDDUJX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)C(=O)[O-])C2=CC=C(C=C2)C#N

Origin of Product

United States

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